Cas no 84455-06-1 (1-Acetyl-2-bromopyrrole)

1-Acetyl-2-bromopyrrole is a brominated pyrrole derivative featuring an acetyl substituent at the 1-position, making it a versatile intermediate in organic synthesis. Its key advantages include high reactivity at the brominated site, enabling selective functionalization for the preparation of complex heterocyclic compounds. The acetyl group enhances stability while allowing further derivatization, making it useful in pharmaceutical and agrochemical research. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Stille couplings, due to its well-defined reactivity profile. It is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in synthetic applications.
1-Acetyl-2-bromopyrrole structure
1-Acetyl-2-bromopyrrole structure
Product name:1-Acetyl-2-bromopyrrole
CAS No:84455-06-1
MF:C6H6NOBr
MW:188.02194
MDL:MFCD22205864
CID:1057099
PubChem ID:55261

1-Acetyl-2-bromopyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-Acetyl-2-bromopyrrole
    • 1-(2-bromo-1H-pyrrol-1-yl)Ethanone
    • 1-(2-bromopyrrol-1-yl)ethanone
    • N-ACETYL-2-BROMOPYRROLE
    • 1-Acetyl-2-bromo-1H-pyrrole #
    • SB62889
    • 1-(2-bromo-1H-pyrrol-1-yl)ethan-1-one
    • AMWMDFUSSNRLPL-UHFFFAOYSA-N
    • DTXSID70233429
    • FT-0711212
    • 84455-06-1
    • DA-19058
    • MDL: MFCD22205864
    • Inchi: InChI=1S/C6H6BrNO/c1-5(9)8-4-2-3-6(8)7/h2-4H,1H3
    • InChI Key: AMWMDFUSSNRLPL-UHFFFAOYSA-N
    • SMILES: CC(=O)N1C=CC=C1Br

Computed Properties

  • Exact Mass: 186.96328g/mol
  • Monoisotopic Mass: 186.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 22Ų

1-Acetyl-2-bromopyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM324774-5g
1-Acetyl-2-bromopyrrole
84455-06-1 95%
5g
$284 2021-08-18
Alichem
A109008560-5g
1-Acetyl-2-bromopyrrole
84455-06-1 95%
5g
$400.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1665385-5g
1-(2-Bromo-1H-pyrrol-1-yl)ethan-1-one
84455-06-1 98%
5g
¥2784.00 2024-07-28
eNovation Chemicals LLC
D305052-5g
1-Acetyl-2-bromopyrrole
84455-06-1 97%
5g
$595 2025-02-28
eNovation Chemicals LLC
D305052-5g
1-Acetyl-2-bromopyrrole
84455-06-1 97%
5g
$595 2024-05-24
Chemenu
CM324774-5g
1-Acetyl-2-bromopyrrole
84455-06-1 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
D305052-5g
1-Acetyl-2-bromopyrrole
84455-06-1 97%
5g
$595 2025-02-27

1-Acetyl-2-bromopyrrole Related Literature

Additional information on 1-Acetyl-2-bromopyrrole

1-Acetyl-2-bromopyrrole: A Comprehensive Overview

The compound with CAS No. 84455-06-1, commonly referred to as 1-Acetyl-2-bromopyrrole, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in research related to 1-Acetyl-2-bromopyrrole.

1-Acetyl-2-bromopyrrole is an aromatic heterocyclic compound characterized by a pyrrole ring substituted with an acetyl group at position 1 and a bromine atom at position 2. The pyrrole ring, being aromatic and electron-rich, plays a crucial role in determining the compound's reactivity and stability. The acetyl group introduces additional functionality, making this compound versatile for various chemical transformations. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules and advanced materials.

One of the key areas where 1-Acetyl-2-bromopyrrole has shown promise is in drug discovery. Researchers have explored its ability to act as a building block for constructing complex molecular frameworks with therapeutic potential. For instance, its bromine substituent can serve as a leaving group in nucleophilic substitution reactions, enabling the incorporation of diverse functional groups. This flexibility has led to its use in designing inhibitors for enzyme targets associated with diseases such as cancer and neurodegenerative disorders.

In addition to its role in medicinal chemistry, 1-Acetyl-2-bromopyrrole has also found applications in materials science. The compound's electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this field have demonstrated how such compounds can be integrated into thin-film transistors and light-emitting diodes, paving the way for next-generation electronic devices.

The synthesis of 1-Acetyl-2-bromopyrrole involves a series of well-established organic reactions. Typically, the starting material is pyrrole, which undergoes bromination at position 2 followed by acetylation at position 1. Optimization of reaction conditions has been a focus of recent research to enhance yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.

Another area of interest is the study of 1-Acetyl-2-bromopyrrole's reactivity under different chemical conditions. Researchers have investigated its participation in cycloaddition reactions, which are fundamental to constructing complex ring systems. These studies have provided insights into the compound's ability to engage in [4+1] cycloadditions with dienophiles, leading to the formation of fused-ring architectures that are valuable in natural product synthesis.

Furthermore, 1-Acetyl-2-bromopyrrole has been utilized as a catalyst in certain organocatalytic reactions. Its ability to stabilize transition states through non-covalent interactions has made it a valuable tool in asymmetric synthesis. Recent reports highlight its role in facilitating enantioselective aldol reactions, demonstrating its potential as an efficient chiral catalyst.

In terms of environmental impact, researchers have also explored the biodegradation pathways of 1-Acetyl-2-bromopyrrole. Understanding its fate in natural ecosystems is crucial for assessing its safety and sustainability. Studies indicate that under aerobic conditions, the compound undergoes oxidative degradation, with intermediates being metabolized by microbial communities.

Looking ahead, the continued exploration of 1-Acetyl-2-bromopyrrole's properties is expected to unlock new opportunities across multiple disciplines. Its role as a versatile building block in organic synthesis positions it as an essential compound for advancing both fundamental and applied research.

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